

Toxicological Profile of 4-Propylveratrole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dimethoxy-4-propylbenzene**

Cat. No.: **B1203786**

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

4-Propylveratrole, also known as dihydroeugenol, is a chemical compound with applications in various industries. This technical guide provides a comprehensive overview of the available toxicological data for 4-propylveratrole, intended to inform researchers, scientists, and drug development professionals. Due to a notable lack of direct toxicological studies on 4-propylveratrole for endpoints such as genotoxicity and repeated dose toxicity, this guide employs a read-across approach, leveraging data from the structurally related compounds eugenol and isoeugenol. The available quantitative data for acute toxicity is presented, alongside detailed descriptions of standard experimental protocols for key toxicological assays. Furthermore, this guide visualizes proposed metabolic pathways, potential signaling pathway interactions, and standardized experimental workflows to facilitate a deeper understanding of the toxicological profile of 4-propylveratrole.

Introduction

4-Propylveratrole (CAS No. 2785-87-7) is a substituted veratrole that is structurally similar to naturally occurring phenylpropanoids like eugenol and isoeugenol. Its toxicological profile is not well-documented in publicly available literature, necessitating a cautious approach to its safety.

assessment. This guide synthesizes the limited direct data with a scientifically justified read-across from its better-studied analogues to provide a comprehensive toxicological overview.

Quantitative Toxicological Data

The primary quantitative toxicological data available for 4-propylveratrole pertains to its acute toxicity. These values are summarized in the table below. It is important to note that detailed experimental protocols for these specific studies are not readily available; therefore, the methodologies are described in the subsequent section based on standardized OECD guidelines.

Test	Species	Route	LD50	Reference
Acute Oral Toxicity	Rat	Oral	2600 mg/kg bw	[Food and Chemical Toxicology, 1982.](cite: 2)
Acute Oral Toxicity	Mouse	Oral	2000 mg/kg bw	[Food and Chemical Toxicology, 1982.](cite: 2)
Acute Dermal Toxicity	Rabbit	Dermal	310 mg/kg bw	[Food and Chemical Toxicology, 1982.](cite: 2)
Acute IP Toxicity	Mouse	Intraperitoneal	150 mg/kg bw	[National Technical Information Service.](cite: 6)

Qualitative Observations:

- Skin Irritation: Studies on rabbits indicate that 4-propylveratrole can cause mild skin irritation[1].

- Eye Irritation: It is reported to cause serious eye irritation[1].
- Sensitization: There is evidence suggesting that it may cause an allergic skin reaction[1].

For other critical toxicological endpoints, including germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity from repeated exposure, there is currently no available data for 4-propylveratrole.

Experimental Protocols

Detailed experimental protocols for the specific studies cited above are not available in the public domain. Therefore, this section describes the standardized methodologies for key toxicological assays as recommended by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Following OECD Guideline 423 (Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

Methodology:

- Dosing: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Stepwise Procedure: The dosing of subsequent animals is dependent on the outcome of the previously dosed animal. If an animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level.

- Endpoint: The LD50 is estimated based on the mortality pattern at different dose levels.

Bacterial Reverse Mutation Test (Ames Test) - Following OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To detect gene mutations induced by the test substance.

Test System: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).

Methodology:

- Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- Incubation: Plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the control plates. This indicates that the substance has caused a reverse mutation.

Repeated Dose 28-Day Oral Toxicity Study - Following OECD Guideline 407

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Typically, rats are used.

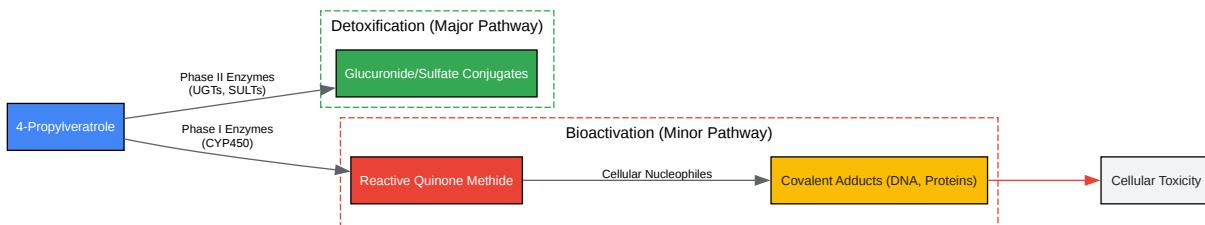
Methodology:

- Dosing: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels daily for 28 days. A control group receives the vehicle only.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
- Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
- Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.
- Endpoint: The NOAEL is the highest dose at which no biologically significant adverse effects are observed.

Mandatory Visualizations

Proposed Metabolic Pathway of 4-Propylveratrole

Based on the known metabolism of structurally similar compounds like eugenol and isoeugenol, a plausible metabolic pathway for 4-propylveratrole involves detoxification through conjugation or bioactivation to a reactive intermediate. The following diagram illustrates this proposed pathway.

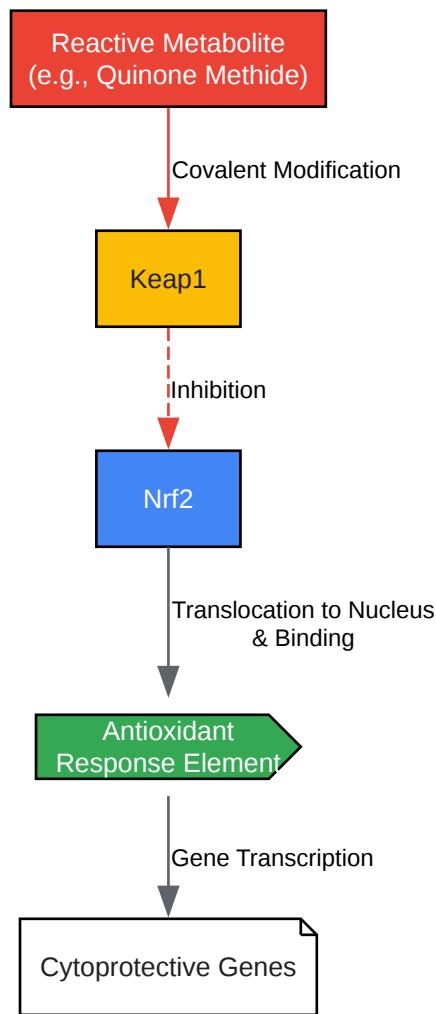


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Caption: Proposed metabolic pathways for 4-propylveratrole.

Potential Signaling Pathway Disruption by Reactive Metabolites

The formation of reactive intermediates, such as a quinone methide from 4-propylveratrole, can lead to cellular stress and disrupt key signaling pathways. The diagram below illustrates the potential interaction with the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

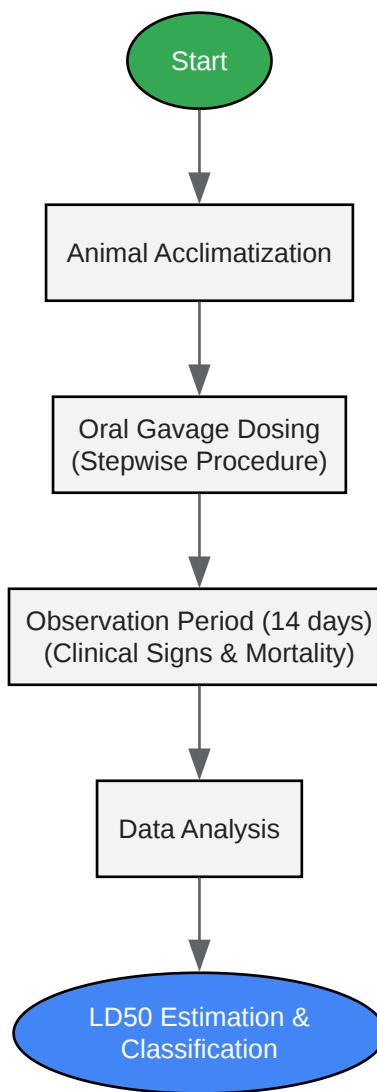


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Caption: Potential disruption of the Keap1/Nrf2 signaling pathway.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram outlines the general workflow for conducting an acute oral toxicity study according to the OECD 423 guideline.

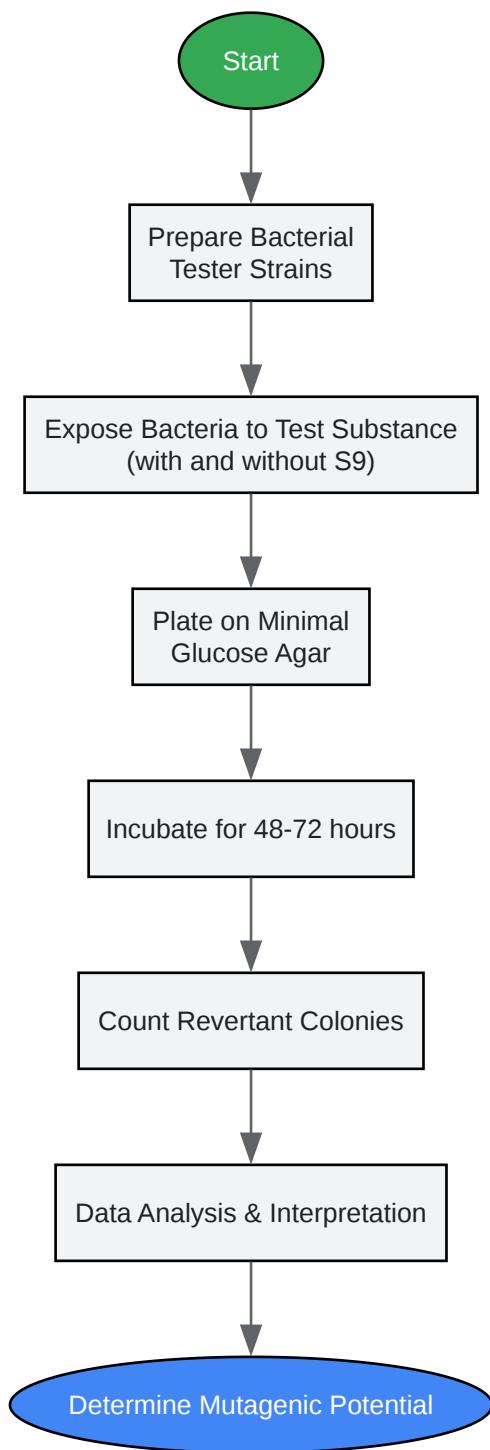


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Caption: Workflow for an acute oral toxicity study.

Experimental Workflow for Ames Test (OECD 471)

This diagram illustrates the key steps involved in performing a bacterial reverse mutation assay (Ames test).



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Caption: Workflow for a bacterial reverse mutation (Ames) test.

Discussion and Conclusion

The available toxicological data for 4-propylveratrole is sparse and primarily limited to acute toxicity studies. The provided LD₅₀ values suggest a moderate order of acute toxicity. However, the absence of data on genotoxicity, repeated dose toxicity, and carcinogenicity represents a significant data gap for a comprehensive safety assessment, particularly in the context of drug development.

The structural similarity of 4-propylveratrole to eugenol and isoeugenol allows for a read-across approach to hypothesize its potential toxicological properties. The toxicity of eugenol and isoeugenol is linked to their metabolic bioactivation to reactive quinone methide intermediates, which can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage. It is plausible that 4-propylveratrole undergoes a similar bioactivation pathway, which could be a key mechanism of its toxicity. This hypothesis warrants further investigation through *in vitro* metabolism studies using liver microsomes.

The potential for reactive metabolite formation suggests that 4-propylveratrole could interact with cellular signaling pathways involved in oxidative stress and inflammation. Disruption of pathways such as Keap1/Nrf2 or NF-κB could be a consequence of exposure.

Given the data gaps, further toxicological evaluation of 4-propylveratrole is highly recommended. At a minimum, an Ames test should be conducted to assess its mutagenic potential, and a 28-day repeated dose toxicity study would provide valuable information on target organs and a NOAEL.

In conclusion, while 4-propylveratrole exhibits moderate acute toxicity, a comprehensive understanding of its safety profile is hampered by the lack of data on other critical toxicological endpoints. The read-across approach from eugenol and isoeugenol suggests that metabolic bioactivation to a reactive intermediate is a potential mechanism of toxicity that requires further investigation. The information and standardized protocols provided in this guide serve as a foundation for future toxicological assessments of 4-propylveratrole.

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References

- 1. Xenobiotic receptor meets NF-kappaB, a collision in the small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
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